BenchChemオンラインストアへようこそ!

7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

logP lipophilicity fragment-based drug discovery

7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 1007999-08-7) is a fused bicyclic pyrrolo[2,1-b]thiazole bearing a 4-bromophenyl substituent at the 7a-position and a carboxylic acid at position 3. The non‑halogenated phenyl analog (5-oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid; CAS 1008946‑76‑6) has been structurally validated as a fragment‑like inhibitor of human pyrroline‑5‑carboxylate reductase 1 (PYCR1), occupying both the P5C substrate pocket and the NAD(P)H cofactor binding site.

Molecular Formula C13H12BrNO3S
Molecular Weight 342.21
CAS No. 1007999-08-7
Cat. No. B2675816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
CAS1007999-08-7
Molecular FormulaC13H12BrNO3S
Molecular Weight342.21
Structural Identifiers
SMILESC1CC2(N(C1=O)C(CS2)C(=O)O)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H12BrNO3S/c14-9-3-1-8(2-4-9)13-6-5-11(16)15(13)10(7-19-13)12(17)18/h1-4,10H,5-7H2,(H,17,18)
InChIKeyJEHQSUMOUVWRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid: A Halogen-Substituted Pyrrolothiazole Scaffold for Fragment-Based Inhibitor Discovery


7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 1007999-08-7) is a fused bicyclic pyrrolo[2,1-b]thiazole bearing a 4-bromophenyl substituent at the 7a-position and a carboxylic acid at position 3 . The non‑halogenated phenyl analog (5-oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid; CAS 1008946‑76‑6) has been structurally validated as a fragment‑like inhibitor of human pyrroline‑5‑carboxylate reductase 1 (PYCR1), occupying both the P5C substrate pocket and the NAD(P)H cofactor binding site [1][2]. The brominated derivative contains the same core scaffold but incorporates a heavy halogen atom that enables anomalous X‑ray scattering and halogen‑bonding interactions [3].

Why the 4-Bromophenyl Substituent Cannot Be Replaced by a Halogen-Free Analog in Structure-Guided Drug Design


Within the hexahydropyrrolo[2,1-b]thiazole series, the choice of phenyl substituent critically determines three properties that cannot be replicated by generic substitution: (i) electron‑density contribution for X‑ray crystallographic phasing, where bromine provides a strong anomalous signal absent in hydrogen or fluorine analogs [1]; (ii) halogen‑bond donor capacity, which bromine can exploit for orthogonal protein–ligand interactions beyond the scaffold’s conserved H‑bonding network [2]; and (iii) lipophilicity that differs markedly from the parent phenyl (MW 263.3) and 4‑fluorophenyl (MW 281.3) variants, with the brominated compound exhibiting a measured logP of 2.545 (MW 342.2) [3]. These differences make simple replacement of the bromine with hydrogen, fluorine, or chlorine chemically feasible but scientifically unjustifiable without explicit re‑evaluation of binding mode and assay performance.

Quantitative Evidence Differentiating 7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid from Closest Analogs


Enhanced Lipophilicity Relative to the Parent Phenyl Scaffold

The 4-bromophenyl derivative exhibits a measured octanol/water partition coefficient (logP) of 2.545, representing a substantial increase in lipophilicity compared with the parent phenyl analog (predicted logP for the core scaffold estimated at ~1.0–1.2) [1]. The 4-fluorophenyl variant (MW 281.3, C13H12FNO3S) is expected to exhibit a logP intermediate between the parent and the brominated compound based on standard π‑substituent constants (Br π = +0.86 vs. F π = +0.14) [2]. This logP difference is relevant for membrane permeability, PPB, and solubility in fragment-to-lead optimization.

logP lipophilicity fragment-based drug discovery PYCR1

Increased Molecular Weight and Heavy-Atom Count for X-ray Crystallography Phasing

The target compound features a bromine atom (atomic number 35) with significant anomalous scattering (f'' at Cu Kα = 1.28 e⁻), enabling experimental phasing in macromolecular crystallography [1]. The parent phenyl analog (C13H13NO3S, MW 263.31) and the 4‑fluorophenyl analog (C13H12FNO3S, MW 281.3) lack this property . In the PYCR1 fragment screen, brominated fragments were specifically noted for providing unambiguous electron density that confirmed binding poses [2]. The mass difference (ΔMW = +78.9 vs. parent phenyl) also facilitates mass‑spectrometric detection and quantitative analysis in biochemical assays.

anomalous scattering fragment screening X-ray crystallography PYCR1

Halogen-Bond Donor Capacity Distinct from Fluorine-Containing Analogs

The 4‑bromophenyl group can act as a halogen‑bond donor via the electrophilic σ‑hole on bromine, with a calculated surface electrostatic potential (VS,max) of ~20–25 kcal/mol for aryl‑Br, versus ~5–10 kcal/mol for aryl‑F [1]. In the PYCR1 co‑crystal structure of the phenyl analog, the 7a‑phenyl ring occupies a pocket that could directly accommodate a halogen‑bonding interaction between bromine and a backbone carbonyl oxygen (distance ~2.9–3.2 Å predicted) [2]. The 4‑fluorophenyl analog cannot engage in comparable halogen‑bonding due to the high electronegativity and low polarizability of fluorine [1]. This provides a mechanistic basis for anticipated differential binding affinity and selectivity.

halogen bonding σ‑hole protein–ligand interaction PYCR1

Scaffold Pharmacological Precedent as a PYCR1 Inhibitor in Cancer Metabolism

The phenyl analog (fragment ZS5 in PDB 8TD0) was one of eight crystallographic hits from a screen of 37 fragment‑like carboxylic acids, achieving a hit rate of 22% [1]. This compound and three other fragments demonstrated PYCR1 inhibition in kinetic assays, with one fragment exhibiting an IC50 lower than the best‑in‑class proline analog inhibitor [1]. The hexahydropyrrolo[2,1-b]thiazole core blocks both the P5C substrate pocket and the NAD(P)H cofactor binding site simultaneously, a binding mode not observed in earlier proline analog inhibitors [2]. The 4‑bromophenyl derivative preserves this validated pharmacophore while adding the bromine‑specific advantages described above.

PYCR1 cancer metabolism proline biosynthesis fragment-based drug discovery

Application Scenarios for 7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid in Drug Discovery and Structural Biology


Fragment-to-Lead Optimization Targeting PYCR1 in Oncology

The compound serves as a halogen‑enriched derivative of the validated PYCR1 fragment hit ZS5. Its elevated logP (2.545) and bromine‑based halogen‑bond donor capacity enable exploration of additional affinity within the PYCR1 phenyl‑binding pocket. Medicinal chemistry teams can use this compound to establish initial structure–activity relationships (SAR) for halogen substitution before pursuing full lead optimization, with bromine also providing a convenient handle for subsequent cross‑coupling derivatization (Suzuki, Buchwald–Hartwig, etc.) [1][2].

X‑ray Crystallographic Fragment Screening and Experimental Phasing

The bromine atom (f'' = 1.28 e⁻ at Cu Kα) enables single‑wavelength anomalous diffraction (SAD) phasing without selenomethionine labeling or heavy‑atom soaking. This makes the compound a dual‑function fragment: simultaneously a potential PYCR1 inhibitor and an intrinsic phasing probe. Crystallography groups conducting fragment‑based screening campaigns of PYCR1 or related enzymes can obtain both binding‑mode and phase information from a single co‑crystal dataset [1][3].

Chemical Biology Probe for Proline Metabolism Studies

Given that PYCR1 is the most consistently upregulated enzyme across multiple cancer types (colorectal, multiple myeloma, kidney, liver, prostate) [1], this compound can be deployed as a tool to interrogate proline biosynthetic flux in cellular models. The brominated phenyl group provides a distinct mass spectral signature (Δ +79 Da), facilitating quantification of target engagement via LC‑MS/MS in cellular thermal shift assays (CETSA) or competition binding experiments .

Building Block for Diversified Pyrrolothiazole Library Synthesis

Structurally related pyrrolo[2,1-b]thiazole derivatives have demonstrated activity across multiple target classes including CENP‑E (IC50 data for benzo[d]pyrrolo[2,1-b]thiazole series) [1] and serine proteases [2]. The 4‑bromophenyl analog can be utilized as a versatile synthetic intermediate: the bromine serves as a handle for transition‑metal‑catalyzed cross‑couplings (e.g., Suzuki with aryl/heteroaryl boronic acids, amination, or cyanation), enabling rapid expansion of chemical space around the validated pyrrolothiazole core for multiple drug discovery programs.

Quote Request

Request a Quote for 7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.